molecular formula C9H21N B2873448 3,5,5-Trimethylhexan-2-amine CAS No. 1851220-03-5

3,5,5-Trimethylhexan-2-amine

Cat. No.: B2873448
CAS No.: 1851220-03-5
M. Wt: 143.274
InChI Key: OYGUDSYIOAZGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5-Trimethylhexan-2-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. It is known for its distinctive structure, which includes three methyl groups attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethylhexan-2-amine typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the reductive amination of ketones or aldehydes with ammonia or primary amines, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylhexan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Nitroso and nitro compounds.

    Reduction Products: Primary amines, hydrocarbons.

    Substitution Products: Amides, alkylated amines.

Scientific Research Applications

3,5,5-Trimethylhexan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylhexan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

    3,5,5-Trimethylhexan-1-amine: Similar structure but with the amine group at a different position.

    2,2,4-Trimethylpentan-1-amine: Another branched amine with a different carbon backbone.

    3,3-Dimethylbutan-2-amine: A smaller amine with fewer carbon atoms.

Uniqueness: 3,5,5-Trimethylhexan-2-amine is unique due to its specific branching and the position of the amine group, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

3,5,5-trimethylhexan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-7(8(2)10)6-9(3,4)5/h7-8H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGUDSYIOAZGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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